Cambendazole

Description

A nematocide effective against a variety of gastrointestinal parasites in cattle, sheep, and horses.

See also: Albendazole (related); Thiabendazole (related); Mebendazole (related) ... View More ...

Structure

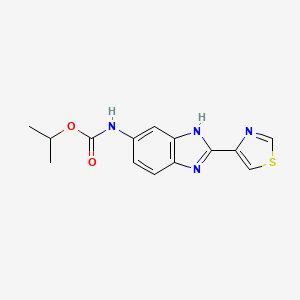

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHWHNCPFEXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046852 | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26097-80-3, 9039-53-6 | |

| Record name | Cambendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cambendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urokinase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urokinase (peptidolytic) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cambendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinase (enzyme-activating), uro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Cambendazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic agent that has been utilized in veterinary medicine for the control of gastrointestinal nematodes. Its discovery in the late 1960s by scientists at Merck Sharp & Dohme Research Laboratories marked a significant advancement in the field of animal health.[1] This technical guide provides an in-depth exploration of the history of this compound's discovery, its chemical synthesis, and its mechanism of action.

Discovery and History

This compound, chemically known as 2-(4-thiazolyl)-5-isopropoxycarbonylamino-benzimidazole, was first reported in a 1970 publication in the scientific journal Experientia by Hoff and colleagues from the Merck Sharp & Dohme Research Laboratories.[1] This discovery was part of a broader research effort into benzimidazole derivatives following the successful introduction of thiabendazole. A French patent application for this compound was filed by Merck & Co., Inc. on June 26, 1969, and subsequently published on April 17, 1970, under the number FR2014309A1, indicating the timeline of its development.[2]

Chemical Synthesis

The synthesis of this compound, as inferred from related benzimidazole chemistry and patent literature of the era, likely involved the modification of the thiabendazole structure. A plausible synthetic route involves the nitration of thiabendazole, followed by reduction of the nitro group to an amine, and subsequent acylation to introduce the isopropoxycarbonyl group.

Experimental Protocol: A Plausible Synthesis Route

Step 1: Nitration of 2-(4-thiazolyl)benzimidazole (Thiabendazole)

-

To a cooled (0-5 °C) solution of fuming nitric acid, 2-(4-thiazolyl)benzimidazole is added portion-wise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at this temperature for 2-3 hours.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitro derivative.

-

The solid is collected by filtration, washed with water until neutral, and dried to yield 5-nitro-2-(4-thiazolyl)benzimidazole.

Step 2: Reduction of 5-nitro-2-(4-thiazolyl)benzimidazole

-

The 5-nitro-2-(4-thiazolyl)benzimidazole is suspended in ethanol.

-

A reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid or catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere), is used to reduce the nitro group to an amino group.

-

Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the amine product.

-

The product, 5-amino-2-(4-thiazolyl)benzimidazole, is collected by filtration, washed with water, and dried.

Step 3: Acylation of 5-amino-2-(4-thiazolyl)benzimidazole

-

The 5-amino-2-(4-thiazolyl)benzimidazole is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Isopropyl chloroformate is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Plausible synthetic pathway for this compound from Thiabendazole.

Mechanism of Action

The primary mechanism of action of this compound, like other benzimidazoles, is the inhibition of microtubule polymerization in parasitic helminths.

Signaling Pathway

This compound selectively binds to the β-tubulin subunit of the parasite's tubulin protein. This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential for various cellular functions in the parasite, including cell division, maintenance of cell shape, and intracellular transport of nutrients and organelles.

The disruption of the microtubule network leads to a cascade of downstream effects:

-

Inhibition of Intracellular Transport: The transport of secretory vesicles from the tegumental cytons to the distal tegument is blocked. This disrupts the parasite's ability to maintain its protective outer layer.[3][4]

-

Impaired Nutrient Absorption: The uptake of glucose and other essential nutrients is significantly reduced due to the disruption of microtubule-dependent transport systems.

-

Inhibition of Cell Division: Mitosis is arrested due to the failure of spindle formation, preventing cell proliferation and parasite development.

-

Overall Decline in Protein Synthesis: A general decrease in protein synthesis has been observed, which may be a secondary effect of the disruption of cellular transport and energy metabolism.

These combined effects ultimately lead to the paralysis and death of the parasite.

Mechanism of Action Diagram

Caption: Downstream cellular effects of this compound-induced microtubule disruption.

Quantitative Data

The anthelmintic efficacy of this compound has been evaluated in numerous studies. The following tables summarize key quantitative data from early studies.

Table 1: Anthelmintic Efficacy of this compound in Calves

| Parasite Species | Dosage (mg/kg) | Efficacy (%) |

| Haemonchus placei | 15-60 | 90-99 |

| Ostertagia spp. (adult) | 15-60 | 90-99 |

| Ostertagia spp. (arrested larvae) | 60 | 90 |

| Trichostrongylus axei | 15-60 | 90-99 |

| Cooperia oncophora | 15-60 | 90-99 |

| Nematodirus spp. (adult) | 30 | 81 |

| Nematodirus spp. (adult) | 40 | 94 |

| Nematodirus spp. (adult) | 60 | 99 |

| Nematodirus spp. (immature) | 60 | 99 |

| Dictyocaulus viviparus (mature) | ≥ 35 | ≥ 80 |

| Dictyocaulus viviparus (immature) | 60 | 71 |

Source: The anthelmintic activity of this compound in calves and lambs. Vet Rec. 1972.

Table 2: Anthelmintic Efficacy of this compound in Lambs

| Parasite Species | Dosage (mg/kg) | Efficacy (%) |

| Immature Nematodes | 15-30 | Highly Effective |

| Mature Nematodes | 15-30 | Highly Effective |

| Moniezia expansa (scolices) | 15-30 | 81 |

Source: The anthelmintic activity of this compound in calves and lambs. Vet Rec. 1972.

Conclusion

This compound emerged from the dedicated research efforts at Merck in the late 1960s as a potent benzimidazole anthelmintic. Its synthesis, building upon the thiabendazole scaffold, and its specific mechanism of action targeting parasite tubulin, have made it an effective tool in veterinary medicine. The quantitative data from early studies underscore its broad-spectrum efficacy against a range of debilitating parasites in livestock. This guide provides a foundational technical understanding for professionals in the field of drug development and parasitology.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. FR2014309A1 - 2-4-thiazolyl benzimidazole derivs anthelmintics - Google Patents [patents.google.com]

- 3. Effects of benzimidazole anthelmintics as microtubule-active drugs on the synthesis and transport of surface glycoconjugates in Hymenolepis microstoma, Echinostoma caproni, and Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]

Cambendazole: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Cambendazole, a broad-spectrum benzimidazole anthelmintic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound, with the CAS Registry Number 26097-80-3, is chemically known as propan-2-yl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]carbamate[1]. It belongs to the benzimidazole class of organic compounds, which are characterized by a fused benzene and imidazole ring system[2]. The structure of this compound features this core benzimidazole scaffold substituted at the 2-position with a thiazole ring and at the 5-position with an isopropyl carbamate group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | [1] |

| CAS Number | 26097-80-3 | [3][4] |

| Molecular Formula | C₁₄H₁₄N₄O₂S | |

| SMILES | CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| InChI Key | QZWHWHNCPFEXLL-UHFFFAOYSA-N | |

| Synonyms | MK-905, Novazole, Bonlam, Camvet |

Physicochemical Properties

This compound is a white to light yellow, odorless crystalline solid. Its physicochemical properties are critical for its formulation, dissolution, and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 302.35 g/mol | |

| Melting Point | 212-214 °C | |

| 238-240 °C (with decomposition) | ||

| logP (Predicted) | 2.90 - 3.06 | |

| pKa (Strongest Acidic) | 9.99 - 10.21 (Predicted) | |

| pKa (Strongest Basic) | 3.93 (Predicted) | |

| Polar Surface Area | 79.9 - 108 Ų |

Solubility

The solubility of this compound is a key factor influencing its absorption. It is practically insoluble in water but shows solubility in various organic solvents and formulation vehicles.

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 0.02 mg/mL (Practically insoluble) | |

| 0.1M HCl | Very slightly soluble | |

| DMSO | 10 mg/mL | |

| 45 mg/mL (Sonication recommended) | ||

| 100 mg/mL (Ultrasonic recommended) | ||

| DMF | 10 mg/mL | |

| Ethanol | Soluble | |

| Acetone | Sparingly soluble | |

| Benzene | Slightly soluble | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.0 - 2.5 mg/mL (Ultrasonic/Sonication needed) | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Ultrasonic needed) | |

| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (Ultrasonic needed) |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anthelmintic mechanism of this compound, like other benzimidazoles, is the disruption of microtubule formation in parasitic cells. This is achieved through the specific binding to the β-tubulin subunit of the tubulin heterodimer. This binding event inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures for vital cellular functions in parasites, including cell division, motility, and nutrient uptake. The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasitic β-tubulin compared to the mammalian counterpart. This disruption leads to the paralysis and eventual death of the parasite.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for this compound are not publicly available, this section outlines standard methodologies applicable to its study.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is a standard method to quantify the inhibitory effect of a compound on microtubule formation. It measures the increase in fluorescence of a reporter dye (e.g., DAPI) as it incorporates into newly formed microtubules.

1. Materials and Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compound (this compound) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as stabilizer)

-

DMSO (for dissolving compounds)

-

Black, opaque 96-well microplate

-

Fluorescence plate reader with temperature control (37°C) and appropriate filters (e.g., Ex: ~360 nm, Em: ~450 nm)

2. Procedure:

-

Compound Preparation: Prepare a 10x stock solution of this compound and control compounds in General Tubulin Buffer containing a small percentage of DMSO (e.g., 10%). Perform serial dilutions to create a range of test concentrations.

-

Plate Preparation: Pre-warm the 96-well plate to 37°C. Add 10 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.

-

Master Mix Preparation: On ice, prepare the Tubulin Master Mix. For a final reaction volume of 100 µL per well, this may consist of General Tubulin Buffer, glycerol, GTP (final concentration ~1 mM), fluorescent reporter, and tubulin (final concentration ~3 mg/mL).

-

Initiation of Polymerization: Initiate the reaction by adding 90 µL of the cold Tubulin Master Mix to each well.

-

Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

3. Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Calculate the rate of polymerization (e.g., the slope of the linear phase).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

A Spectroscopic Guide to the Analysis of Cambendazole

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of Cambendazole, a potent benzimidazole anthelmintic. The document details the theoretical and practical aspects of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this compound. Detailed experimental protocols, data interpretation, and quantitative data summaries are presented to aid researchers in quality control, structural elucidation, and further development of this pharmaceutical compound. While specific experimental spectra for this compound are not widely published, this guide synthesizes data from closely related benzimidazole analogs and predictive models to offer a robust analytical framework.

Introduction

This compound is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds.[1] Its efficacy is rooted in its ability to interfere with the cellular functions of parasites, primarily through the inhibition of microtubule polymerization.[2] Accurate and reliable analytical methods are paramount for the quality assurance of this compound in pharmaceutical formulations and for its study in research and development. Spectroscopic techniques are central to this, offering non-destructive and highly informative analysis of its molecular structure and purity.

This guide focuses on three primary spectroscopic methods:

-

UV-Visible Spectroscopy: For quantitative analysis and confirmation of the chromophoric system.

-

Infrared Spectroscopy: For the identification of key functional groups.

-

Nuclear Magnetic Resonance Spectroscopy: For the complete structural elucidation and confirmation of identity.

Chemical Structure and Properties of this compound

-

IUPAC Name: propan-2-yl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]carbamate

-

Molecular Weight: 302.35 g/mol [3]

The structure comprises a benzimidazole core linked to a thiazole ring at the 2-position and an isopropyl carbamate group at the 5-position. These features give rise to its characteristic spectroscopic signature.

UV-Visible Spectroscopic Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is characteristic of its electronic transitions. For this compound, the conjugated system of the benzimidazole and thiazole rings constitutes the primary chromophore responsible for UV absorption.

Experimental Protocol: UV-Visible Spectroscopy

-

Solvent Selection: A common solvent for benzimidazoles is methanol or methanol acidified with HCl (e.g., 0.1 M HCl in methanol), which ensures protonation and enhances solubility.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve it in the selected solvent in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.

-

From the stock solution, prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) using the same solvent.

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Visible spectrophotometer.

-

Scan the prepared solutions over a wavelength range of 200-400 nm, using the solvent as a blank reference.

-

Record the wavelength of maximum absorbance (λmax).

-

Data Presentation and Interpretation

While specific published data for this compound is scarce, analogous benzimidazoles such as Albendazole and Fenbendazole exhibit maximum absorbance (λmax) in the 290-300 nm range. This absorption is attributed to the π → π* electronic transitions within the conjugated aromatic system.

Table 1: Predicted UV-Visible Absorption Data for this compound

| Parameter | Predicted Value | Solvent System |

|---|

| λmax | ~295 nm | Methanol / 0.1 M HCl |

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Infrared Spectroscopy

The analysis is typically performed on the solid sample.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Place the mixture into a pellet-forming die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Measurement:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Presentation and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups. The data in Table 2 is predicted based on the known absorptions of the N-H (imidazole and carbamate), C=O (carbamate), and aromatic ring moieties found in similar benzimidazole structures like Albendazole and Mebendazole.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3300 | Medium | N-H Stretch | Secondary Amine (Carbamate) & Imidazole |

| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Benzimidazole, Thiazole) |

| ~2980-2870 | Weak | C-H Stretch | Aliphatic (Isopropyl group) |

| ~1715-1705 | Strong | C=O Stretch | Carbonyl (Carbamate) |

| ~1630-1610 | Medium | C=C / C=N Stretch | Aromatic Rings |

| ~1540-1520 | Medium | N-H Bend | "Amide II" (Carbamate) |

| ~1450 | Medium | C-H Bend | Aliphatic (Isopropyl group) |

| ~1270-1220 | Strong | C-N Stretch / N-H Bend | "Amide III" (Carbamate) |

| ~1250-1200 | Strong | C-O Stretch | Ester linkage (Carbamate) |

| ~850-800 | Strong | C-H Bend | Aromatic (Out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most definitive technique for the elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: NMR Spectroscopy

-

Solvent Selection: A suitable deuterated solvent that fully dissolves this compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzimidazoles due to its high solubilizing power for polar, aromatic compounds. Chloroform-d (CDCl₃) can also be used if solubility permits.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

For ¹³C NMR, a more concentrated solution (20-50 mg) is typically required.

-

Cap the tube and gently agitate to ensure complete dissolution.

-

The solution must be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

-

Instrumentation and Measurement:

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.

-

Data Presentation and Interpretation

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values and data from analogous benzimidazole structures. Experimental verification is essential for definitive assignment.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | br s | 1H | Imidazole N-H |

| ~9.8 | s | 1H | Carbamate N-H |

| ~9.0 | s | 1H | Thiazole H-2 |

| ~8.2 | s | 1H | Thiazole H-5 |

| ~8.0 | s | 1H | Benzimidazole H-4 |

| ~7.6 | d | 1H | Benzimidazole H-7 |

| ~7.4 | d | 1H | Benzimidazole H-6 |

| ~4.9 | septet | 1H | Isopropyl -CH |

| ~1.3 | d | 6H | Isopropyl -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154.0 | Carbamate C=O |

| ~153.0 | Thiazole C-2 |

| ~148.0 | Benzimidazole C-2 |

| ~145.0 | Thiazole C-4 |

| ~138-130 | Benzimidazole Quaternary Carbons (C-3a, C-5, C-7a) |

| ~125.0 | Thiazole C-5 |

| ~120-110 | Benzimidazole C-H Carbons (C-4, C-6, C-7) |

| ~68.0 | Isopropyl -CH |

| ~22.0 | Isopropyl -CH₃ |

Visualization of Workflows and Mechanisms

Mechanism of Action: Inhibition of Microtubule Formation

Benzimidazoles, including this compound, exert their anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules. This action inhibits the polymerization of tubulin dimers into microtubules, which are essential for cell division, motility, and nutrient transport, ultimately leading to parasite death.

Caption: Mechanism of action of this compound.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a sample of this compound involves systematic preparation followed by analysis with each spectroscopic technique, culminating in data integration for a comprehensive characterization.

Caption: General experimental workflow for spectroscopic analysis.

References

Physical and chemical properties of Cambendazole

An In-depth Technical Guide on the Physical and Chemical Properties of Cambendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an anthelmintic agent from the benzimidazole class. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a white to light yellow or brown, odorless, crystalline solid.[1][2][3] Its fundamental properties are summarized below, providing a foundational dataset for formulation, analytical method development, and pharmacokinetic studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₄O₂S | [1][4] |

| Molecular Weight | 302.35 g/mol | |

| CAS Registry Number | 26097-80-3 | |

| Appearance | Odorless, white crystalline solid. Light yellow to brown solid. | |

| Melting Point | 238-240 °C (with decomposition). 212-214 °C. | |

| pKa (Predicted) | Strongest Acidic: 9.99 - 10.21. Strongest Basic: 3.93. | |

| UV Absorption Maxima | In 0.1N HCl: 319 nm, 232 nm. | |

| LogP (Predicted) | 2.90 - 3.06 |

Solubility Profile

The solubility of this compound is a critical factor influencing its absorption and disposition. It is characterized by limited water solubility, a common trait for benzimidazoles.

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (0.02 mg/mL). | |

| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (with sonication). | |

| Dimethylformamide (DMF) | Soluble. | |

| Alcohol | Soluble. | |

| Acetone | Sparingly soluble. | |

| Benzene | Slightly soluble. | |

| 0.1M Hydrochloric Acid | Very slightly soluble. | |

| Isooctane | Practically insoluble. |

Chemical Stability and Reactivity

This compound is reported to be stable in both acidic and basic conditions within a pH range of 1 to 12. Its chemical structure, featuring a benzimidazole core, a thiazole ring, and a sulfide linkage, presents sites susceptible to transformations like oxidation and reduction. For instance, the sulfide group can be oxidized to sulfoxides and sulfones, while reduction with agents like lithium aluminum hydride (LiAlH₄) can convert it to corresponding amines.

Mechanism of Action: Microtubule Disruption

The primary anthelmintic mechanism of this compound, characteristic of the benzimidazole class, involves the disruption of microtubule polymerization in parasite cells. This process is selectively toxic due to a significantly higher binding affinity for parasitic β-tubulin compared to the mammalian equivalent. The resulting cascade of cellular dysfunction leads to parasite paralysis and death.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a gold standard for determining the thermodynamic solubility of sparingly soluble compounds like this compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffer solutions at various pH levels) in a sealed, inert container.

-

Equilibration: The container is agitated in a constant-temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After agitation, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (RP-HPLC Method)

For sparingly soluble substances, determining pKa via traditional potentiometric titration can be challenging. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a reliable alternative. The principle relies on the differential retention of the ionized and non-ionized forms of the analyte on a nonpolar stationary phase as a function of mobile phase pH.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Mobile Phase Preparation: Prepare a series of buffered mobile phases covering a wide pH range (e.g., from pH 2.0 to 11.0). The organic modifier content should be kept constant across all mobile phases.

-

Chromatography:

-

Equilibrate the RP-HPLC system (e.g., with a C18 column) with the first mobile phase.

-

Inject a small volume of the this compound stock solution.

-

Record the retention time (t_R).

-

Repeat the injection for each mobile phase, ensuring the column is fully equilibrated before each run.

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each run.

-

Plot the capacity factor (k) or retention time (t_R) against the pH of the mobile phase.

-

The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a fundamental technique for characterizing and quantifying compounds with chromophores, such as this compound. It is used to determine the wavelength of maximum absorbance (λmax).

Methodology:

-

Standard Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable UV-transparent solvent (e.g., 0.1N HCl, as used in reference data) to prepare a stock solution of known concentration. Dilute this stock solution to a concentration that will yield an absorbance reading within the spectrophotometer's linear range (typically 0.2-0.8 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Perform a baseline correction using the solvent as a blank in both the sample and reference cuvettes.

-

-

Spectral Scan:

-

Rinse and fill the sample cuvette with the prepared this compound solution.

-

Scan the sample across a relevant UV wavelength range (e.g., 200-400 nm).

-

-

λmax Determination: Identify the wavelength(s) at which the maximum absorbance occurs. For this compound in 0.1N HCl, these are expected at approximately 232 nm and 319 nm. This λmax can then be used for quantitative analysis in future assays.

References

The Original Synthesis of Cambendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the original synthesis pathway for Cambendazole, a potent broad-spectrum anthelmintic agent. The synthesis is a multi-step process commencing from the readily available precursor, Thiabendazole. This document outlines the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The original synthesis of this compound (5-isopropoxycarbonylamino-2-(4-thiazolyl)benzimidazole) involves a three-step sequence starting from 2-(4-thiazolyl)benzimidazole (Thiabendazole). The key transformations are:

-

Nitration: Introduction of a nitro group at the 5-position of the benzimidazole ring of Thiabendazole.

-

Reduction: Conversion of the nitro group to a primary amine, yielding 2-(4-thiazolyl)-5-aminobenzimidazole.

-

Acylation: Reaction of the amino group with isopropyl chloroformate to form the final carbamate product, this compound.

Below is a detailed description of the experimental procedures for each of these steps.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(4-thiazolyl)benzimidazole

This procedure describes the nitration of Thiabendazole.

Methodology:

-

To a dry beaker, add 5.0 g of Thiabendazole.

-

With constant stirring, slowly add 11.5 ml of ice-cold concentrated sulfuric acid.

-

Warm the mixture to 45-50°C for 10 minutes to ensure complete dissolution of the Thiabendazole.

-

In a separate vessel, prepare a nitrating mixture by adding 1.5 ml of ice-cold concentrated sulfuric acid dropwise to 10.2 ml of concentrated nitric acid, maintaining the temperature below -4°C.

-

Cool the Thiabendazole solution to below 10°C in an ice bath.

-

Slowly add the prepared nitrating mixture to the Thiabendazole solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice, which results in the precipitation of the product.

-

Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the product completely.

-

The crude product can be recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of 5-Amino-2-(4-thiazolyl)benzimidazole

This protocol details the reduction of the nitro-intermediate to the corresponding amine.

Methodology:

-

In a completely dry beaker, create a homogenous mixture of 4.8 g of 5-Nitro-2-(4-thiazolyl)benzimidazole and 1.6 g of zinc dust using a glass rod.

-

Transfer this mixture to a round-bottom flask.

-

Add 25 ml of industrial methylated spirit to the flask.

-

Fit the flask with a reflux condenser.

-

Heat the mixture to boiling on a water bath.

-

Through the condenser, add 5 ml of concentrated hydrochloric acid in small portions. A vigorous reaction should be observed.

-

After the initial reaction subsides, continue to reflux the mixture on the water bath for an additional hour.

-

Filter the hot solution to remove any unreacted zinc.

-

Allow the filtrate to cool, which will cause the hydrochloride salt of the product to crystallize.

-

Collect the crystals by filtration.

-

To obtain the free base, dissolve the crystals in hot water and add a concentrated ammonium hydroxide solution until the mixture is alkaline.

-

The free amine will precipitate out of the solution.

-

Filter the precipitate, wash it with water, and dry it. The reported melting point of the product is 234°C.[1]

Step 3: Synthesis of this compound (5-Isopropoxycarbonylamino-2-(4-thiazolyl)benzimidazole)

This final step involves the acylation of the amino group to form the carbamate. The following is a general procedure based on analogous reactions for the synthesis of benzimidazole carbamates.

Methodology:

-

Suspend 5-Amino-2-(4-thiazolyl)benzimidazole in a suitable inert solvent, such as pyridine or a mixture of a tertiary amine and a non-protic solvent like tetrahydrofuran or dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of isopropyl chloroformate to the stirred suspension.

-

Allow the reaction mixture to stir at a low temperature for a period, and then let it warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and methanol.

Quantitative Data Summary

| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Product | Melting Point (°C) |

| 1 | Thiabendazole | 5.0 g | Nitrating Mixture (H₂SO₄/HNO₃) | 11.7 ml | 5-Nitro-2-(4-thiazolyl)benzimidazole | - |

| 2 | 5-Nitro-2-(4-thiazolyl)benzimidazole | 4.8 g | Zinc Dust | 1.6 g | 5-Amino-2-(4-thiazolyl)benzimidazole | 234[1] |

| 3 | 5-Amino-2-(4-thiazolyl)benzimidazole | - | Isopropyl Chloroformate | - | This compound | - |

Note: Specific quantities for Step 3 were not available in the reviewed literature but would follow standard acylation stoichiometry.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the original this compound synthesis.

Caption: Overall workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

References

Biochemical Mode of Action for Benzimidazole Anthelmintics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole anthelmintics represent a cornerstone in the control of parasitic helminth infections in both veterinary and human medicine. Their efficacy, broad spectrum of activity, and favorable safety profile are primarily attributed to their specific interaction with the parasite's cellular machinery. This technical guide provides an in-depth exploration of the biochemical mode of action of benzimidazoles, focusing on their molecular target, the kinetics of this interaction, and the resultant cellular sequelae. Furthermore, this guide details the established mechanisms of resistance and provides comprehensive experimental protocols for the elucidation of these processes.

The Primary Molecular Target: β-Tubulin

The principal mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite.[1] This is achieved through their high-affinity binding to β-tubulin, a subunit of the tubulin heterodimer which, along with α-tubulin, polymerizes to form microtubules.[1] Microtubules are critical cytoskeletal components in all eukaryotic cells, essential for a variety of cellular functions including cell division, maintenance of cell shape, intracellular transport, and cell motility.[2] By binding to β-tubulin, benzimidazoles inhibit its polymerization into microtubules, leading to a cascade of disruptive cellular events and ultimately, the death of the parasite.[3]

The selective toxicity of benzimidazoles towards helminths over their mammalian hosts is a key feature of their clinical utility. This selectivity arises from a significantly higher binding affinity of these drugs for parasite β-tubulin compared to mammalian β-tubulin.[2] While the association rate of benzimidazoles with both parasite and host tubulin may be similar, the dissociation rate from parasite tubulin is considerably slower, leading to a more sustained disruption of microtubule dynamics in the helminth.

Binding Kinetics and Affinity

The interaction between benzimidazoles and β-tubulin is a critical determinant of their anthelmintic potency. The affinity of this binding can be quantified by parameters such as the equilibrium association constant (Ka), the dissociation constant (Kd), and the concentration required for 50% inhibition of a specific activity (IC50). These values are influenced by the specific benzimidazole derivative, the helminth species, and the isotype of β-tubulin.

| Benzimidazole Derivative | Helminth Species | Method | Binding/Inhibition Parameter | Value |

| Mebendazole | Haemonchus contortus | Radioligand Binding | Ka | 1.1 x 10^6 M^-1 |

| Fenbendazole | Haemonchus contortus | Radioligand Binding | Ka | 1.0 x 10^6 M^-1 |

| Albendazole | Haemonchus contortus | Radioligand Binding | Ka | 0.8 x 10^6 M^-1 |

| Oxfendazole | Haemonchus contortus | Radioligand Binding | Ka | 0.4 x 10^6 M^-1 |

| Thiabendazole | Haemonchus contortus | Radioligand Binding | Ka | 0.1 x 10^6 M^-1 |

| Albendazole Sulfoxide | Ascaris suum (Isotype A) | Molecular Docking | Binding Energy | -7.94 kcal/mol |

| Albendazole Sulfoxide | Ancylostoma ceylanicum (Isotype 1) | Molecular Docking | Binding Energy | -8.29 kcal/mol |

| Albendazole Sulfoxide | Ancylostoma duodenale (Isotype 1) | Molecular Docking | Binding Energy | -8.55 kcal/mol |

| Albendazole Sulfoxide | Necator americanus (Isotype 1) | Molecular Docking | Binding Energy | -7.57 kcal/mol |

| Novel Benzimidazole (7n) | SK-Mel-28 (Cancer Cell Line) | Tubulin Polymerization Assay | IC50 | 5.05 ± 0.13 µM |

| Novel Benzimidazole (BI-02) | Bovine Brain Tubulin | Molecular Docking | Binding Energy | -8.50 Kcal/mol |

| Novel Benzimidazole (BI-02) | Bovine Brain Tubulin | Molecular Docking | pIC50 | 583.62 nM |

This table presents a selection of reported binding affinities and inhibitory concentrations. Values obtained from different methodologies (e.g., radioligand binding vs. molecular docking) are not directly comparable.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by benzimidazoles has profound and wide-ranging effects on the parasite's cellular functions. These downstream consequences are the ultimate cause of the anthelmintic effect.

-

Arrest of Cell Division: Microtubules are the primary components of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis. By disrupting microtubule formation, benzimidazoles arrest cell division in the metaphase, a process particularly detrimental to the rapidly dividing cells of the parasite's intestine and reproductive organs.

-

Impaired Nutrient Absorption: In intestinal nematodes, the absorptive surfaces of the intestinal cells are supported by a network of microtubules. Disruption of this network compromises the cell's structural integrity and its ability to absorb nutrients from the host's gut, leading to energy depletion.

-

Inhibition of Intracellular Transport: Microtubules serve as tracks for the motor proteins that transport vesicles, organelles, and other cellular components. Benzimidazole-induced microtubule depolymerization disrupts these vital transport processes, including the secretion of enzymes and glycoproteins necessary for the parasite's survival and interaction with the host. This can lead to an accumulation of secretory granules in the cell body (cyton) of the tegument in cestodes and trematodes.

-

Loss of Cell Motility: Microtubules are also involved in maintaining cell shape and are components of cilia and flagella, which are responsible for the motility of certain parasite life stages. Their disruption can lead to paralysis and expulsion of the parasite from the host.

Mechanisms of Resistance

The widespread use of benzimidazoles has led to the emergence of resistance in many helminth populations. The primary mechanism of resistance is a change in the drug's target, β-tubulin, which reduces binding affinity.

-

Single Nucleotide Polymorphisms (SNPs) in the β-Tubulin Gene: The most well-characterized mechanism of benzimidazole resistance involves point mutations in the β-tubulin gene. Specific SNPs lead to amino acid substitutions at key positions that alter the structure of the benzimidazole binding site. The most commonly reported resistance-conferring mutations are:

-

Phenylalanine to Tyrosine at codon 200 (F200Y)

-

Glutamic acid to Alanine at codon 198 (E198A)

-

Phenylalanine to Tyrosine at codon 167 (F167Y)

The F200Y mutation is the most frequently observed and is thought to sterically hinder the binding of benzimidazole molecules. The E198A mutation can also significantly reduce binding affinity. The presence of these SNPs can be detected using molecular assays.

-

-

Other Potential Mechanisms: While mutations in β-tubulin are the primary cause of resistance, other mechanisms may contribute, including:

-

Altered Drug Metabolism: Increased metabolic detoxification of the drug by the parasite.

-

Upregulation of Efflux Pumps: Increased expression of transporters that actively pump the drug out of the parasite's cells.

-

Changes in Tubulin Isotype Expression: Differential expression of β-tubulin isotypes that have lower affinity for benzimidazoles.

-

Experimental Protocols

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of tubulin. It can be performed using either a turbidity-based or a fluorescence-based method.

5.1.1. Turbidity-Based Assay

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

-

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM) in buffer.

-

Prepare serial dilutions of the benzimidazole compound and positive (e.g., nocodazole) and negative (e.g., DMSO) controls.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compound dilutions.

-

Prepare the tubulin polymerization mix on ice, containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in buffer.

-

Initiate the reaction by adding the cold tubulin polymerization mix to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to obtain polymerization curves.

-

Calculate the rate of polymerization and the extent of polymerization (the plateau of the curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

5.1.2. Fluorescence-Based Assay

-

Principle: This method utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

-

Methodology:

-

Reagent Preparation:

-

Similar to the turbidity-based assay, with the addition of a fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to the tubulin polymerization mix.

-

-

Assay Procedure:

-

The procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate should be used to minimize background fluorescence.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.

-

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

Methodology:

-

Sample Preparation:

-

Express and purify recombinant parasite β-tubulin.

-

Prepare a solution of the benzimidazole derivative in the same buffer as the tubulin to minimize heats of dilution.

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the tubulin solution into the sample cell of the calorimeter.

-

Load the benzimidazole solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).

-

-

Fecal Egg Count Reduction Test (FECRT)

-

Principle: This in vivo assay assesses the efficacy of an anthelmintic by comparing the number of parasite eggs in the feces of an animal before and after treatment. A reduction of less than 95% in the fecal egg count is generally indicative of resistance.

-

Methodology:

-

Animal Selection:

-

Select a group of animals (typically 10-15) with naturally acquired helminth infections. The animals should not have been treated with an anthelmintic for a specified period before the test.

-

-

Pre-Treatment Sampling (Day 0):

-

Collect individual fecal samples from each animal.

-

Determine the number of eggs per gram (EPG) of feces for each sample using a standardized counting technique (e.g., McMaster technique).

-

-

Treatment:

-

Administer the benzimidazole anthelmintic to the animals according to the manufacturer's recommended dosage.

-

-

Post-Treatment Sampling (Day 10-14):

-

Collect individual fecal samples from the same animals 10 to 14 days after treatment.

-

Determine the post-treatment EPG for each animal.

-

-

Data Analysis:

-

Calculate the percentage reduction in fecal egg count for the group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

-

-

Conclusion

The biochemical mode of action of benzimidazole anthelmintics is a well-established and elegant example of targeted chemotherapy. Their specific inhibition of parasite β-tubulin polymerization provides a robust mechanism for their efficacy and a clear basis for their selective toxicity. Understanding the nuances of this interaction, including the kinetics of binding and the molecular basis of resistance, is crucial for the continued effective use of this important class of drugs and for the development of novel anthelmintics that can overcome emerging resistance. The experimental protocols detailed herein provide a framework for the continued investigation of these vital therapeutic agents.

References

Pharmacological Profile of Cambendazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cambendazole, a member of the benzimidazole class of compounds, is a broad-spectrum anthelmintic agent with established efficacy against a variety of gastrointestinal and pulmonary helminths in veterinary medicine.[1][2][3] Its primary mechanism of action involves the disruption of microtubule-dependent cellular processes in parasites, leading to their paralysis and death.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic properties, spectrum of activity, and key experimental methodologies for its evaluation. Quantitative data are summarized in structured tables, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.

Chemical and Physical Properties

This compound is chemically identified as 5-isopropoxycarbonylamino-2-(4-thiazolyl) benzimidazole.[1]

-

CAS Number: 26097-80-3

-

Molecular Formula: C₁₄H₁₄N₄O₂S

-

Molecular Weight: 302.35 g/mol

Mechanism of Action

The anthelmintic activity of this compound, consistent with other benzimidazoles, is primarily due to its high-affinity binding to the β-tubulin subunit of parasitic microtubules. This interaction is selective, with a significantly higher affinity for parasitic β-tubulin compared to the mammalian equivalent, which accounts for its favorable safety margin.

The binding event disrupts the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures. The progressive loss of functional microtubules impairs several vital cellular functions in the parasite:

-

Inhibition of Glucose Uptake: Microtubules are crucial for the transport of nutrients, including glucose, across the parasite's intestinal cells. Disruption of this network leads to energy deprivation.

-

Depletion of Glycogen Stores: The inability to absorb glucose results in the depletion of the parasite's energy reserves.

-

Impaired Cell Division and Motility: Microtubules are fundamental for processes like mitosis and maintaining cell shape, which are critical for the parasite's survival and reproduction.

This cascade of events ultimately leads to paralysis and the eventual death of the helminth.

Caption: Mechanism of action pathway for this compound.

Pharmacokinetics

This compound is rapidly metabolized in the host animal. Like other benzimidazoles, its absorption can be influenced by factors such as diet and the physiological state of the host's gastrointestinal tract. After oral administration, it is metabolized into several metabolites, with at least 13 identified in urine. Even after a single dose, radioactivity has been detected in the liver for weeks, though this compound and its primary metabolites only account for a small fraction of this, suggesting incorporation into the endogenous pool. Importantly, this residue has been shown to be minimally bioavailable, reducing its toxicological concern.

Table 1: Summary of Pharmacokinetic Parameters (Note: Detailed quantitative pharmacokinetic parameters for this compound are sparse in the provided literature. This table reflects general characteristics of benzimidazoles and specific findings for this compound.)

| Parameter | Observation | Host Species | Reference |

| Absorption | Limited water solubility; dissolution increased by low pH (e.g., abomasum). | Ruminants (general) | |

| Metabolism | Rapid and extensive; at least 13 urinary metabolites identified. | Cattle | |

| Distribution | Radioactivity found in liver weeks post-dose. | Cattle | |

| Residue Bioavailability | Liver residue is minimally bioavailable. | Rats fed steer liver |

Spectrum of Activity and Efficacy

This compound has demonstrated high efficacy against a broad spectrum of mature and immature gastrointestinal nematodes and lungworms. It is also effective against certain cestodes.

Table 2: Efficacy of this compound in Calves

| Target Parasite | Stage | Dose (mg/kg) | Efficacy (%) | Reference |

| Haemonchus placei | Adult | 15 - 60 | 90 - 99 | |

| Ostertagia spp. | Adult | 15 - 60 | 90 - 99 | |

| Ostertagia spp. | Arrested Larvae | 60 | 90 | |

| Trichostrongylus axei | Adult | 15 - 60 | 90 - 99 | |

| Cooperia oncophora | Adult | 15 - 60 | 90 - 99 | |

| Cooperia spp. | Immature | 15 - 60 | Highly Susceptible | |

| Nematodirus spp. | Adult | 30 | 81 | |

| Nematodirus spp. | Adult | 40 | 94 | |

| Nematodirus spp. | Adult | 60 | 99 | |

| Nematodirus spp. | Immature | 60 | 99 | |

| Dictyocaulus viviparus | Mature | ≥ 35 | ≥ 80 | |

| Dictyocaulus viviparus | Immature/Arrested | 60 | 71 |

Table 3: Efficacy of this compound in Lambs

| Target Parasite | Stage | Dose (mg/kg) | Efficacy (%) | Reference |

| Gastrointestinal Nematodes | Mature & Immature | 15 - 30 | Highly Effective | |

| Moniezia expansa | Scolices | 15 - 30 | 81 | |

| Moniezia spp. | Adult | 20 | 100 | |

| Avitellina centripunctata | Adult | 20 | 100 |

Table 4: Efficacy of this compound in Other Species

| Host Species | Target Parasite | Dose | Efficacy (%) | Reference |

| Horses | Intestinal Nematodes | Not specified | High efficacy | |

| Pigs | Ascaris suum | 1.5 g / kg liver weight | 100 | |

| Pigs | Oesophagostomum dentatum | 1.5 g / kg liver weight | 100 | |

| Humans | Strongyloides stercoralis | 5 mg/kg (single dose) | 100 (parasitological cure) |

Experimental Protocols

In Vitro Efficacy Assessment: Egg Hatch Assay (EHA)

The Egg Hatch Assay is a common in vitro method to determine the ovicidal activity of an anthelmintic and to detect resistance.

Methodology:

-

Egg Recovery: Helminth eggs are recovered from fresh fecal samples of infected animals. Feces are homogenized in a saturated salt solution to float the eggs, which are then collected, washed, and suspended in water.

-

Assay Preparation: A 48-well microtiter plate is used. A suspension containing approximately 100 eggs is pipetted into each well.

-

Drug Application: Serial dilutions of this compound are prepared. A specific volume of each concentration is added to the test wells. Control wells receive only the vehicle (e.g., distilled water) or a known effective anthelmintic like Thiabendazole.

-

Incubation: The plate is incubated under controlled conditions (e.g., 37°C) for 48 hours to allow susceptible eggs to hatch.

-

Evaluation: A drop of Lugol's iodine is added to each well to stop further hatching. The number of hatched first-stage larvae (L1) and unhatched eggs is counted under a microscope.

-

Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the negative control. This data is used to determine the EC₅₀ (Effective Concentration 50%).

Caption: Experimental workflow for the Egg Hatch Assay (EHA).

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.

Methodology:

-

Animal Selection: A group of animals with naturally acquired gastrointestinal nematode infections is selected. A minimum fecal egg count (e.g., >150 eggs per gram) is often required for inclusion.

-

Group Allocation: Animals are randomly allocated to a treatment group (receiving this compound) and a control group (untreated).

-

Pre-Treatment Sampling (Day 0): Fecal samples are collected from all animals to determine the baseline fecal egg count (FEC).

-

Treatment: The treatment group is administered this compound orally at the specified dose (e.g., 20 mg/kg).

-

Post-Treatment Sampling (Day 14): Fecal samples are collected again from both groups, typically 10-14 days after treatment.

-

Fecal Analysis: The number of eggs per gram (EPG) of feces is determined for all samples using a standardized technique (e.g., McMaster or Mini-FLOTAC).

-

Efficacy Calculation: The percentage reduction in the mean fecal egg count is calculated using the following formula: FECRT (%) = [1 - (Mean EPG Treatment Group Day 14 / Mean EPG Control Group Day 14)] x 100 (Note: Comparison to an untreated control group accounts for natural fluctuations in egg shedding).

Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).

Anthelmintic Resistance

As with other benzimidazoles, resistance to this compound has been reported in various helminth species. The primary mechanism of resistance is associated with specific mutations in the β-tubulin gene, which reduce the binding affinity of the drug to its target site. The widespread and frequent use of a single class of anthelmintics is a major factor contributing to the selection and spread of resistant parasite populations.

Safety and Toxicology

This compound is generally well-tolerated at therapeutic doses. The selective toxicity of benzimidazoles is attributed to their much higher affinity for parasitic β-tubulin over mammalian β-tubulin.

-

Side Effects: In human studies for strongyloidiasis, side effects were reported as negligible.

-

Teratogenicity: A key safety concern for the benzimidazole class is potential teratogenicity or embryotoxicity, particularly when administered during early pregnancy. This is linked to their antimitotic activity, which can disrupt cell division in a developing fetus. Therefore, use in early gestation is often contraindicated.

References

A Structural and Functional Dissection of Cambendazole and Thiabendazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cambendazole and Thiabendazole are prominent members of the benzimidazole class of anthelmintics, widely utilized in veterinary and human medicine to combat a range of parasitic helminth infections. While sharing a common benzimidazole core, their structural nuances give rise to distinct physicochemical properties, metabolic fates, and biological activities. This technical guide provides a comprehensive structural comparison of this compound and Thiabendazole, delving into their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The inclusion of visual diagrams for signaling pathways and experimental workflows aims to facilitate a deeper understanding of these critical anthelmintic agents for researchers and drug development professionals.

Structural and Physicochemical Comparison

The foundational difference between this compound and Thiabendazole lies in the substitution on the benzimidazole ring. Both molecules feature a thiazole group at the 2-position of the benzimidazole nucleus. However, this compound is distinguished by the presence of an isopropyl carbamate group at the 5-position, a feature absent in Thiabendazole. This structural divergence significantly influences their physicochemical characteristics, as detailed in the comparative table below.

Table 1: Physicochemical Properties of this compound and Thiabendazole

| Property | This compound | Thiabendazole |

| Chemical Structure | Isopropyl [2-(4-thiazolyl)-1H-benzimidazol-5-yl]carbamate | 2-(4-Thiazolyl)-1H-benzimidazole |

| Molecular Formula | C14H14N4O2S | C10H7N3S |

| Molecular Weight | 302.35 g/mol | 201.25 g/mol |

| Melting Point | 238-240 °C (decomposes) | 298-301 °C |

| Water Solubility | Practically insoluble (0.02 mg/mL) | Very slightly soluble (50 mg/L at 25°C) |

| LogP (XLogP3) | 2.9 | 2.5 |

| Physical Appearance | Odorless, white crystalline solid | White or cream-colored odorless, tasteless powder |

Sources: PubChem CID 33309, PubChem CID 5430[1][2]

Mechanism of Action: Targeting Microtubule Synthesis

The primary anthelmintic mechanism of both this compound and Thiabendazole involves the disruption of microtubule polymerization in parasitic helminths. They achieve this by binding with high affinity to β-tubulin, a subunit of the microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components for vital cellular processes in the parasite, including cell division, nutrient absorption, and intracellular transport. The disruption of these functions ultimately leads to the death of the parasite. While both drugs target the same protein, differences in their binding affinity and interaction with tubulin isoforms may contribute to variations in their efficacy and spectrum of activity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Cambendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cambendazole, a broad-spectrum benzimidazole anthelmintic, is utilized in veterinary medicine to control gastrointestinal and pulmonary nematode infections.[1] Like other benzimidazoles, its primary mechanism of action involves the disruption of microtubule-dependent processes within the parasite. This is achieved through high-affinity binding to the β-tubulin subunit, preventing its polymerization into microtubules. The selective toxicity of this compound is attributed to its significantly higher affinity for parasitic β-tubulin compared to its mammalian counterpart. The disruption of the microtubule cytoskeleton impairs essential cellular functions in the parasite, including nutrient absorption, cell division, and maintenance of cell structure, ultimately leading to paralysis and death.

These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound against various nematode species. The described methods, including the Larval Development Assay (LDA) and the Egg Hatch Assay (EHA), are standard in vitro tools for assessing anthelmintic activity and detecting resistance.

Mechanism of Action of this compound

The primary mode of action of this compound, consistent with other benzimidazole anthelmintics, is the inhibition of microtubule polymerization in parasitic nematodes. This disruption of the microtubule network leads to the impairment of vital cellular functions and ultimately, the death of the parasite.

References

Application Note: Quantification of Cambendazole in Animal Tissue using High-Performance Liquid Chromatography

**Abstract

This application note details a robust and sensitive method for the quantification of Cambendazole in various animal tissues (liver, muscle, kidney) using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The protocol provides a comprehensive workflow, including tissue homogenization, solid-phase extraction for sample clean-up, and optimized chromatographic conditions for accurate determination. Method validation parameters, based on similar benzimidazole compounds, demonstrate the suitability of this approach for routine drug residue analysis and pharmacokinetic studies in drug development.

Introduction

This compound is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine to treat parasitic infections in livestock.[1] Monitoring its residue levels in edible tissues is crucial to ensure food safety and adhere to regulatory Maximum Residue Limits (MRLs). High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for the separation and quantification of drug residues in complex biological matrices. This document provides a detailed protocol for the extraction and analysis of this compound from animal tissues.

Experimental

-

This compound analytical standard (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ethyl acetate

-

Potassium hydroxide

-

n-Hexane

-

Oasis MCX Solid-Phase Extraction (SPE) cartridges

-

0.45 µm syringe filters

An HPLC system equipped with a UV-Vis or tandem mass spectrometer detector is recommended for this analysis. A typical configuration would include:

-

A binary or quaternary HPLC pump

-

An autosampler

-

A column oven

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

-

UV-Vis detector or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]

Detailed Protocols

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, create a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.5 - 50 ng/mL).[3]

-

Homogenization: Weigh 2.0 g of minced tissue sample into a 50 mL centrifuge tube. Add 8 mL of ethyl acetate and 0.5 mL of 50% potassium hydroxide solution.[4]

-

Extraction: Vortex the mixture for 5 minutes, followed by ultrasonication for 5 minutes. Centrifuge at 8000 x g for 8 minutes at 4°C.

-

Liquid-Liquid Extraction: Transfer the supernatant (ethyl acetate layer) to a clean tube. Repeat the extraction process on the tissue pellet and combine the supernatants.

-

Defatting: Add 15 mL of n-hexane saturated with acetonitrile to the combined supernatant, vortex for 2 minutes, and centrifuge. Discard the upper n-hexane layer.

-

Evaporation: Evaporate the remaining acetonitrile extract to near dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitution: Reconstitute the residue in 5 mL of a suitable reconstitution solution, such as 0.1% formic acid in water.

-